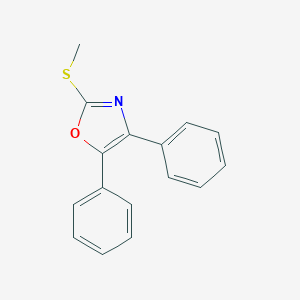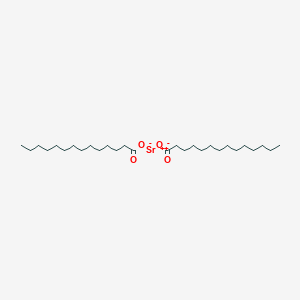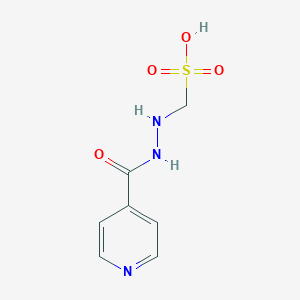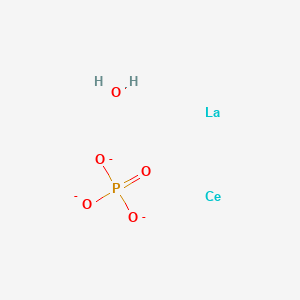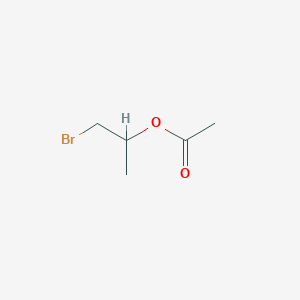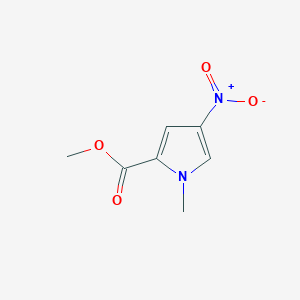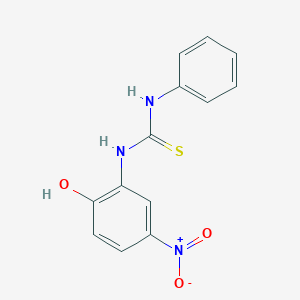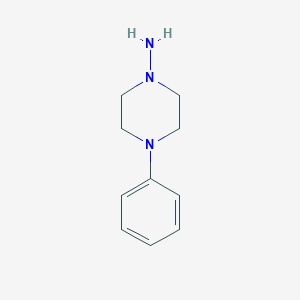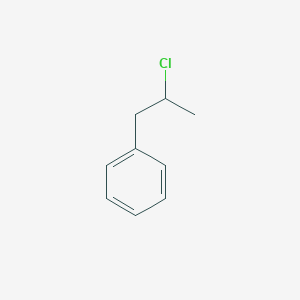
Silane, chloro-
Vue d'ensemble
Description
Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . They react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride . Chlorodiphenylsilane, an organosilicon compound, can be used as a protecting group for alcohols and amines .
Synthesis Analysis
Chlorosilanes and silane intermediates can be used for the synthesis of a wide variety of silane coupling agents, silicone fluids, silicone resins, silicone rubbers, and other chemical compounds . Hydrochlorosilanes, including chlorosilane (H3SiCl), dichlorosilane (H2SiCl2), and trichlorosilane (HSiCl3), are produced by the reaction of silicon with hydrochloric acid .Molecular Structure Analysis
Chlorosilane has a molecular formula of HClSi, an average mass of 66.562 Da, and a monoisotopic mass of 65.969254 Da . Each such chemical has at least one silicon-chlorine (Si−Cl) bond .Chemical Reactions Analysis
Chlorosilanes react with water to produce hydrogen chloride, giving siloxanes . Trichlorosilane is a reagent in the conversion of benzoic acids to toluene derivatives .Physical And Chemical Properties Analysis
Chlorosilanes are highly reactive and may respond violently to many compounds, including water, potentially producing silicon dioxide, chlorine, hydrogen, hydrogen chloride, and heat . They are also highly flammable .Applications De Recherche Scientifique
High-Temperature Interactions with Metals : Chlorosilanes are used in high-temperature environments for the manufacture and refinement of ultra-high purity silicon. These processes often involve corrosive chlorosilanes, requiring corrosion-resistant alloys. Studies have shown that iron, a primary component of low-cost metals, forms stratified iron silicide surface layers when exposed to chlorosilane species at high temperatures. These findings are crucial for manufacturing high-purity silicon for electronic and photovoltaic devices (Aller et al., 2016).
Corrosion Behavior : The corrosion behaviors of various metals in chlorosilane environments have been studied. For instance, AISI 316L stainless steel forms either predominantly metal chloride or metal silicide corrosion products in chlorosilane environments, with the specific products depending on temperature and hydrogen chloride mole fractions. These findings aid in materials selection for silicon-based photovoltaic systems (Aller et al., 2016).
Synthesis Techniques : Chlorosilanes are fundamental in the organosilicon world and are used in cross-coupling reactions facilitated by transition metal catalysis. These processes are essential for producing organosilanes, which have applications in agriculture, medicinal chemistry, and material science (Yang et al., 2022).
Photocatalytic Applications : Photocatalytic activation of chlorosilanes using visible light has been explored for the conversion of hydrosilanes to silyl chlorides. This approach has potential for green and convenient synthesis of valuable silicon reagents (Fan et al., 2019).
Environmental Technology : Chlorosilane-modified materials have been used for the sorption of nonpolar aromatic contaminants. These modified materials show enhanced sorption capabilities for compounds like toluene and naphthalene, indicating potential applications in wastewater treatment and environmental remediation (Huttenloch et al., 2001).
Safety And Hazards
Orientations Futures
The global silanes market, including chlorosilanes, is projected to reach USD 2.30 Billion by 2027 . Silanes are used in a wide range of fields, including material sciences and medicinal chemistry, as well as in synthetic chemistry as directing groups, organocatalysts, or cross-coupling partners . Future research directions in this area are also touched upon .
Propriétés
IUPAC Name |
chlorosilicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClSi/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLGVCUQYRMELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884614 | |
| Record name | Chlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid | |
| Record name | Silane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Silane, chloro- | |
CAS RN |
13465-78-6 | |
| Record name | Silane, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
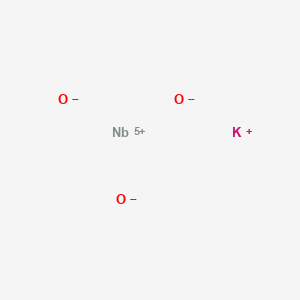
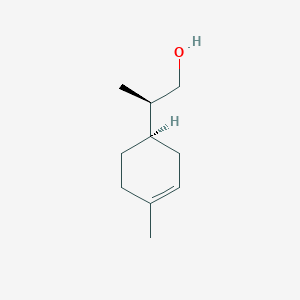
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
